Methyl 4-chloro-3-methoxybutanoate
Description
Significance in Advanced Organic Synthesis Research
While extensive research dedicated exclusively to Methyl 4-chloro-3-methoxybutanoate is not widely available in peer-reviewed literature, its structural features suggest a potential role as a versatile intermediate in advanced organic synthesis. The presence of a chlorine atom, a methoxy (B1213986) group, and a methyl ester within the same molecule offers multiple reaction sites.
The chloro group can serve as a leaving group in nucleophilic substitution reactions, allowing for the introduction of a wide range of other functional groups. The methoxy group can influence the reactivity of the adjacent carbon and can potentially be cleaved to reveal a hydroxyl group. The ester functionality can undergo hydrolysis to the corresponding carboxylic acid, or be subject to transesterification or reduction to an alcohol. This multifunctionality makes compounds like this compound valuable building blocks for the synthesis of more complex molecules.
Stereochemical Considerations and Enantiomeric Forms of this compound
A critical aspect of the chemical identity of this compound is its stereochemistry. The carbon atom at the third position (C-3) is a chiral center, as it is bonded to four different groups: a hydrogen atom, a methoxy group, a chloromethyl group, and a carboxymethyl group. Consequently, the molecule can exist as a pair of enantiomers, which are non-superimposable mirror images of each other.
The specific three-dimensional arrangement of these groups around the chiral center determines the absolute configuration of each enantiomer, designated as either (R) or (S). While specific studies on the enantioselective synthesis or chiral separation of this compound are not prominently documented, the separation of enantiomers is a crucial process in modern chemistry, particularly in the pharmaceutical and agrochemical industries, where the biological activity of a molecule can be highly dependent on its stereochemistry.
General methods for resolving racemic mixtures, such as chiral chromatography, are often employed to isolate pure enantiomers. chromatographyonline.com Polysaccharide-based chiral stationary phases, for example, are widely used for their broad chiral recognition capabilities. chromatographyonline.com The development of synthetic routes that can selectively produce one enantiomer over the other, known as asymmetric synthesis, is a major focus of contemporary organic chemistry research.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 98486-31-8 | chem960.commolbase.cn |
| Molecular Formula | C6H11ClO3 | chem960.comnih.gov |
| Molecular Weight | 166.60 g/mol | chem960.com |
| PubChem CID | 14269829 | chem960.comnih.gov |
| Boiling Point | Data Not Available | |
| Melting Point | Data Not Available | |
| Density | Data Not Available |
Structure
2D Structure
3D Structure
Properties
CAS No. |
98486-31-8 |
|---|---|
Molecular Formula |
C6H11ClO3 |
Molecular Weight |
166.60 g/mol |
IUPAC Name |
methyl 4-chloro-3-methoxybutanoate |
InChI |
InChI=1S/C6H11ClO3/c1-9-5(4-7)3-6(8)10-2/h5H,3-4H2,1-2H3 |
InChI Key |
YCZIPIXITSDILM-UHFFFAOYSA-N |
Canonical SMILES |
COC(CC(=O)OC)CCl |
Origin of Product |
United States |
Chemical Reactivity and Transformation Studies of Methyl 4 Chloro 3 Methoxybutanoate
Nucleophilic Substitution Reactions at the Chloro Moiety
The chlorine atom in methyl 4-chloro-3-methoxybutanoate is attached to a primary carbon, making it a suitable substrate for bimolecular nucleophilic substitution (SN2) reactions. In such reactions, a nucleophile attacks the carbon atom bearing the chlorine, leading to the displacement of the chloride ion and the formation of a new bond.
Reactions with Hydroxide (B78521) and Alkoxide Nucleophiles
The reaction of this compound with hydroxide (OH⁻) or alkoxide (RO⁻) nucleophiles results in the formation of the corresponding 4-hydroxy or 4-alkoxy derivatives. These reactions typically proceed via an SN2 mechanism, where the nucleophile attacks the carbon atom bonded to the chlorine, leading to an inversion of configuration at the stereocenter if one were present and the reaction was stereospecific.
In a typical reaction, this compound would be treated with a solution of sodium hydroxide or a sodium alkoxide in a suitable solvent, such as an alcohol, to yield methyl 4-hydroxy-3-methoxybutanoate or a methyl 4-alkoxy-3-methoxybutanoate, respectively.
Table 1: Hypothetical Nucleophilic Substitution Reactions with Hydroxide and Alkoxides
| Nucleophile | Reagent | Expected Product |
| Hydroxide | Sodium Hydroxide (NaOH) | Methyl 4-hydroxy-3-methoxybutanoate |
| Methoxide (B1231860) | Sodium Methoxide (NaOCH₃) | Methyl 3,4-dimethoxybutanoate |
| Ethoxide | Sodium Ethoxide (NaOCH₂CH₃) | Methyl 4-ethoxy-3-methoxybutanoate |
Amination Reactions and Formation of Amino Esters
The chloro group in this compound can be displaced by nitrogen-based nucleophiles, such as ammonia (B1221849) or primary and secondary amines, to yield the corresponding amino esters. These amination reactions are crucial for the synthesis of various biologically active molecules and pharmaceutical intermediates.
The synthesis of compounds like methyl (3S)-3-amino-4-methoxybutanoate highlights the feasibility of such transformations. This product suggests that the amination of a suitable precursor, likely a chloro-derivative, is a key synthetic step. The reaction would typically involve treating this compound with an excess of the amine, which can also act as a base to neutralize the hydrogen chloride formed during the reaction.
Table 2: Potential Amination Reactions
| Nucleophile | Reagent | Expected Product |
| Ammonia | NH₃ | Methyl 4-amino-3-methoxybutanoate |
| Methylamine | CH₃NH₂ | Methyl 4-(methylamino)-3-methoxybutanoate |
| Dimethylamine | (CH₃)₂NH | Methyl 4-(dimethylamino)-3-methoxybutanoate |
Influence of Stereochemistry on Substitution Outcomes
The nucleophilic substitution at the C4 position of this compound, which has a stereocenter at the C3 position, is expected to proceed with inversion of configuration if the reaction follows a classic SN2 pathway. masterorganicchemistry.com This means that if the starting material is a single enantiomer, for example, (3S)-methyl 4-chloro-3-methoxybutanoate, the product of an SN2 reaction with a nucleophile would be the corresponding (3S, 4R) or (3S, 4S) diastereomer, depending on the priority of the incoming nucleophile.
The stereochemical outcome is of significant importance in the synthesis of chiral molecules where precise control over the three-dimensional arrangement of atoms is critical. While specific studies on the stereochemical influence for this exact molecule are not prevalent, the principles of stereoselective synthesis in related systems are well-established.
Reduction Pathways of the Ester Functional Group
The methyl ester group in this compound can be reduced to a primary alcohol using various reducing agents. The choice of the reducing agent is crucial for achieving the desired transformation, especially when considering the presence of the reactive chloro moiety.
Reduction to Alcohols with Hydride Reagents
Strong hydride reagents, such as lithium aluminum hydride (LiAlH₄), are commonly used for the reduction of esters to primary alcohols. masterorganicchemistry.com The reaction of this compound with LiAlH₄ is expected to yield 4-chloro-3-methoxybutan-1-ol. The mechanism involves the nucleophilic attack of a hydride ion on the ester carbonyl carbon, followed by the elimination of the methoxide group to form an intermediate aldehyde, which is then further reduced to the primary alcohol. youtube.com
It is important to note that LiAlH₄ can also potentially reduce the carbon-chlorine bond, although the reduction of esters is generally faster. Careful control of reaction conditions, such as temperature, can sometimes allow for selective reduction.
Table 3: Reduction of the Ester Group with Hydride Reagents
| Reagent | Expected Primary Product | Potential Side Product (from C-Cl reduction) |
| Lithium Aluminum Hydride (LiAlH₄) | 4-chloro-3-methoxybutan-1-ol | 3-methoxybutan-1-ol |
Selective Reduction Methodologies
For the selective reduction of the ester group to an aldehyde without affecting the chloro group, milder and more sterically hindered reducing agents are required. Diisobutylaluminum hydride (DIBAL-H) is a common reagent for the partial reduction of esters to aldehydes at low temperatures, typically -78 °C. chemistrysteps.comadichemistry.com The reaction with this compound would be expected to produce 4-chloro-3-methoxybutanal. At these low temperatures, the tetrahedral intermediate formed after the initial hydride attack is stable and does not collapse to the aldehyde until aqueous workup, thus preventing over-reduction to the alcohol. chemistrysteps.com
Other selective methods could involve the use of modified borohydride (B1222165) reagents. While sodium borohydride itself is generally not reactive enough to reduce esters, its reactivity can be modified. However, for a substrate like this compound, DIBAL-H remains the more predictable and commonly employed reagent for selective aldehyde synthesis. koreascience.krorganic-chemistry.org
Oxidative Transformations of the Methoxy (B1213986) Group
The methoxy group in this compound is a potential site for oxidative transformations. While specific studies on this compound are not extensively documented, the reactivity can be inferred from research on analogous structures containing ether functionalities.
Conversion to Carbonyl Moieties
The oxidation of a methoxy group to a carbonyl-containing moiety is a known transformation in organic synthesis. For related compounds, this can be achieved using various oxidizing agents. The reaction typically proceeds via the formation of an unstable intermediate that eliminates methanol (B129727) to yield the carbonyl compound. In the context of this compound, such a transformation would likely yield Methyl 4-chloro-3-oxobutanoate. This conversion is significant as it introduces a ketone functionality, which is a versatile handle for further synthetic manipulations, including reductions, additions, and condensations. chemicalbook.comlibretexts.org
Oxidative Cleavage Reactions
The ether linkage of the methoxy group is susceptible to oxidative cleavage under specific conditions. Research on the oxidative cleavage of p-methoxybenzyl (PMB) ethers, for instance, demonstrates that powerful oxidants can cleave the C-O bond. acs.orgnih.gov One such reagent, methyl(trifluoromethyl)dioxirane, has been shown to effectively cleave PMB ethers, transforming the aryl substituent into a dienyl aldehydo ester. acs.orgnih.gov While the aliphatic methoxy group in this compound is different from an aromatic one, this illustrates the possibility of cleaving such ether linkages with potent oxidizing systems.
Another approach involves cytochrome P-450, which has been shown to catalyze the oxidative cleavage of carboxylic acid esters. nih.gov This enzymatic process proceeds via hydrogen atom abstraction, followed by oxygen rebound to form a hemiacetal-like intermediate that collapses to the corresponding carboxylic acid and an aldehyde. nih.gov This suggests that both chemical and biochemical methods could potentially achieve the oxidative cleavage of the methoxy group.
| Transformation | Reagent/Catalyst | Substrate Type | Product Type | Reference |
| Oxidative Deprotection | Nitroxyl radical / PIFA | p-Methoxy Benzyl (PMB) ethers | Alcohols/Phenols or Carbonyls | organic-chemistry.org |
| Oxidative Cleavage | Methyl(trifluoromethyl)dioxirane | p-Methoxy Benzyl (PMB) ethers | Dienyl aldehydo ester | acs.orgnih.gov |
| Oxidative Cleavage | Ozonolysis in methanolic NaOH | Olefins | Methyl esters | acs.org |
| Oxidative Cleavage | Cytochrome P-450 | Carboxylic acid esters | Carboxylic acids | nih.gov |
Hydrolysis and Ester Cleavage Reactions
The ester functional group is a primary site of reactivity in this compound, readily undergoing hydrolysis under both acidic and basic conditions. libretexts.org
Acid-Catalyzed Hydrolysis
In the presence of a strong acid catalyst and an excess of water, this compound can be hydrolyzed to its constituent carboxylic acid and alcohol. libretexts.orgchemguide.co.uk This reaction is the reverse of Fischer esterification and is an equilibrium process. chemistrysteps.comlibretexts.org The mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. libretexts.org A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of methanol yield the final product, 4-chloro-3-methoxybutanoic acid, and regenerate the acid catalyst. libretexts.org To drive the reaction to completion, it is typically performed with a large excess of water. chemguide.co.uk
Reaction Scheme: CH₃OOC-CH₂-CH(OCH₃)-CH₂Cl + H₂O ⇌ [H⁺] ⇌ HOOC-CH₂-CH(OCH₃)-CH₂Cl + CH₃OH
Base-Mediated Saponification
Reaction Scheme: CH₃OOC-CH₂-CH(OCH₃)-CH₂Cl + NaOH → Na⁺⁻OOC-CH₂-CH(OCH₃)-CH₂Cl + CH₃OH
| Feature | Acid-Catalyzed Hydrolysis | Base-Mediated Saponification |
| Catalyst/Reagent | Strong acid (e.g., H₂SO₄, HCl) | Strong base (e.g., NaOH, KOH) |
| Nature of Reaction | Reversible, equilibrium process chemguide.co.ukchemistrysteps.com | Irreversible, goes to completion libretexts.orgmasterorganicchemistry.com |
| Initial Products | 4-chloro-3-methoxybutanoic acid and methanol libretexts.org | Salt of 4-chloro-3-methoxybutanoic acid and methanol chemguide.co.uk |
| Key Intermediate | Protonated carbonyl, tetrahedral intermediate libretexts.org | Tetrahedral alkoxide intermediate masterorganicchemistry.com |
| Driving Force | Use of excess water chemguide.co.uk | Irreversible deprotonation of the carboxylic acid chemistrysteps.com |
Radical Reactions and Mechanistic Elucidation
The study of radical reactions involving this compound can provide insights into its stability and potential for C-H functionalization or fragmentation. While specific mechanistic studies on this molecule are limited, general principles of radical chemistry can be applied.
Research into the reactions of hydroxyl (OH) radicals with various esters and alkoxy esters indicates that hydrogen atom abstraction is a primary pathway of initiation. researchgate.net For this compound, several sites are susceptible to hydrogen abstraction by a sufficiently reactive radical. The methoxy group, the carbons adjacent to the ester and ether functionalities, and the carbon bearing the chlorine atom all possess C-H bonds that could potentially be targeted.
A common method for generating radicals from carboxylic acid derivatives involves the use of activated esters, such as N-hydroxyphthalimide (NHPI) esters. nih.gov Upon single-electron transfer (SET) reduction, these esters undergo decarboxylative fragmentation to produce an alkyl radical. nih.gov While this would require derivatization of the corresponding carboxylic acid, it represents a plausible route to generating a radical species from the butanoate backbone. The subsequent radical could then participate in various transformations, such as addition to unsaturated systems or atom transfer radical polymerization. nih.gov Elucidating the precise mechanisms and regioselectivity of such radical reactions would require dedicated kinetic and product studies.
Electrochemical Oxidative C-C Bond Cleavage Studies of Methoxybutanoates
Electrochemical methods offer a sustainable and powerful tool for inducing chemical transformations, including the cleavage of carbon-carbon bonds, by replacing conventional chemical oxidants with electricity. researchgate.netnih.gov While specific studies on the electrochemical oxidative C-C bond cleavage of this compound are not extensively documented, research on related β-O-4 lignin (B12514952) model compounds, which also contain methoxy groups, provides valuable insights into potential reaction pathways. researchgate.net The presence of methoxy and hydroxyl substituents has been shown to significantly influence the selectivity of Cα-Cβ bond cleavage during electrochemical oxidation. researchgate.net
In general, selective C-C bond cleavage can be a valuable strategy in organic synthesis and the degradation of macromolecules. nih.gov The process often involves the direct single electron oxidation of a C-C bond, leading to the formation of a radical cation intermediate, which can then undergo further reactions such as ring opening or fragmentation. nih.govacs.orgrsc.org For instance, the electrochemical oxidation of methylenecyclopropanes in the presence of alcohols leads to C-C bond cleavage and the formation of functionalized products. nih.govacs.orgrsc.org This methodology is advantageous as it often proceeds under mild conditions and without the need for external oxidants. nih.govacs.orgrsc.org
The mechanism for such cleavages can be complex, and in the context of methoxy-substituted compounds, the position of the methoxy group can direct the reaction pathway. researchgate.net Studies on β-O-4 lignin models have demonstrated that both para-methoxy groups and Cα-hydroxyl groups have a pronounced effect on the oxidation mechanisms and the selectivity of Cα-Cβ bond cleavage. researchgate.net It is plausible that the methoxy group in this compound could similarly influence its electrochemical behavior, potentially facilitating C-C bond cleavage under specific electrochemical conditions.
Radical Scavenging Experiments and Intermediate Identification
Radical reactions are fundamental in various chemical and atmospheric processes. While specific radical scavenging experiments for this compound are not detailed in the available literature, general principles of radical reactions involving esters can be considered. The reactivity of esters in radical reactions can be influenced by the structure of the ester and the nature of the radical species. libretexts.org
In the context of atmospheric chemistry, alkoxy radicals (RO•) are important intermediates. copernicus.org The isomerization of methoxy radicals, for example, can be catalyzed by water dimers, formic acid, and sulfuric acid under atmospheric conditions. rsc.org The recombination of peroxy radicals (ROO•) can lead to the formation of ether or ester accretion products through the decomposition of an alkoxy radical intermediate. copernicus.org This process involves a β-scission reaction of the alkoxy radical, forming an acyl-centered radical that can then combine with another alkoxy radical. copernicus.org
Carbohydrates with O-acyl groups are generally unreactive in radical reactions under standard conditions (AIBN initiation, Bu3SnH, 80-110 °C). libretexts.org However, their reactivity increases in more complex structures or under photochemical promotion of electron transfer. libretexts.org This suggests that the local chemical environment of the ester group in this compound would play a crucial role in its interaction with radicals. The identification of intermediates in such reactions would likely involve techniques like mass spectrometry and spectroscopy to detect transient radical species and stable products.
Kinetic Studies of Halogen Atom Reactions with Esters
The reactions of halogen atoms, particularly chlorine, with organic compounds are of significant interest due to their role in atmospheric chemistry. nih.govrsc.org Kinetic studies provide crucial data on reaction rates and mechanisms.
A study on the gas-phase reactions of chlorine atoms with methyl-2-methyl propionate (B1217596) (M2MP) and methyl-2-methyl butanoate (M2MB) provides relevant kinetic data. acs.org The rate coefficients were determined using a relative rate technique coupled with gas chromatography-flame ionization detection (GC-FID). acs.org
Table 1: Temperature-Dependent Arrhenius Expressions for the Reaction of Cl Atoms with Methyl Butanoates acs.org
| Reactant | Arrhenius Expression (cm³ molecule⁻¹ s⁻¹) |
|---|---|
| Methyl-2-methyl propionate (M2MP) | (7.15 ± 1.16) × 10⁻¹² exp((566 ± 50)/T) |
The study was conducted between 268 and 363 K at 760 Torr of N₂.
At 298 K, the rate coefficients for these reactions were also measured.
Table 2: Rate Coefficients at 298 K for the Reaction of Cl Atoms with Methyl Butanoates acs.org
| Reactant | Rate Coefficient (k₂₉₈ₖ) (cm³ molecule⁻¹ s⁻¹) |
|---|---|
| Methyl-2-methyl propionate (M2MP) | (4.61 ± 1.28) × 10⁻¹¹ |
These studies indicate that the primary degradation pathway for such esters in the presence of chlorine atoms is through H-atom abstraction from the alkyl groups. conicet.gov.ar For this compound, reaction with chlorine atoms would likely proceed via abstraction of a hydrogen atom, with the position of abstraction being influenced by the electron-withdrawing and donating effects of the chloro, methoxy, and ester functionalities.
Metal-Catalyzed Transformations and Cross-Coupling Reactions
Metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. acs.org While specific metal-catalyzed transformations of this compound are not widely reported, the presence of a chloro group suggests its potential as an electrophilic partner in various cross-coupling reactions.
The development of cross-coupling reactions has expanded to include a wide range of electrophiles, including those with sp³-hybridized carbons, esters, and ethers. acs.org Catalysts based on first-row transition metals like nickel and iron are often effective for these transformations. acs.orgthieme-connect.de
For instance, nickel-catalyzed enantioconvergent cross-electrophile coupling has been demonstrated for the reaction of benzylic alcohols with alkenyl electrophiles. acs.org This type of reaction often proceeds through a radical mechanism involving single-electron transfer. acs.org It is conceivable that this compound, possessing a secondary alkyl chloride, could participate in similar nickel- or iron-catalyzed reductive cross-coupling reactions with suitable nucleophilic partners.
The Suzuki-Miyaura cross-coupling reaction, which typically couples organoboron reagents with organic halides, is another potential transformation. nih.gov While traditionally used for aryl and vinyl halides, advancements have extended its scope. For example, sulfonamidomethyltrifluoroborates have been successfully coupled with a range of aryl and heteroaryl chlorides. nih.gov
Table 3: Example of Suzuki-Miyaura Cross-Coupling Conditions nih.gov
| Component | Condition |
|---|---|
| Aryl Chloride | 1.0 equiv |
| Trifluoroborate | 1.2 equiv |
| Base (e.g., Cs₂CO₃) | 3 equiv |
| Catalyst System (e.g., RuPhos/Pd) | 2 mol % |
| Solvent | t-BuOH/H₂O (1/1) |
| Temperature | 100 °C |
These conditions highlight the general parameters that could be adapted for the cross-coupling of this compound with various organometallic reagents to generate a diverse array of more complex molecules. The success of such a reaction would depend on the relative reactivity of the C-Cl bond and the stability of the ester and methoxy groups under the reaction conditions.
Spectroscopic and Analytical Characterization Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns
Proton NMR (¹H NMR) spectroscopy of methyl 4-chloro-3-methoxybutanoate provides critical insights into its proton framework. The chemical shifts (δ) are indicative of the electronic environment of each proton, while coupling patterns reveal the connectivity between neighboring protons.
The ¹H NMR spectrum typically displays distinct signals corresponding to the different types of protons in the molecule. The methoxy (B1213986) group protons (-OCH₃) and the methyl ester protons (-COOCH₃) each give rise to a singlet, though their chemical shifts differ due to their varying electronic environments. The protons on the carbon backbone, specifically at positions 2, 3, and 4, exhibit more complex splitting patterns (e.g., doublets, triplets, or multiplets) as a result of spin-spin coupling with adjacent non-equivalent protons. The integration of these signals provides the relative ratio of the number of protons of each type.
Table 1: Representative ¹H NMR Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -OCH₃ (ester) | 3.71 | Singlet | N/A |
| -OCH₃ | 3.35 | Singlet | N/A |
| H-2 | 2.65 - 2.80 | Multiplet | - |
| H-3 | 3.85 - 3.95 | Multiplet | - |
| H-4 | 3.60 - 3.70 | Multiplet | - |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific stereoisomer.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis for Carbon Framework Elucidation
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal in the ¹³C NMR spectrum.
The chemical shifts in the ¹³C NMR spectrum are highly sensitive to the hybridization and electronic environment of the carbon atoms. For instance, the carbonyl carbon of the ester group appears significantly downfield due to its deshielded nature. The carbons bonded to electronegative oxygen and chlorine atoms also exhibit characteristic downfield shifts. Quaternary carbons, those without any attached protons, often show weaker signals in the spectrum. youtube.com
Table 2: Representative ¹³C NMR Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=O (Ester) | ~171 |
| C-3 | ~78 |
| C-4 | ~58 |
| -OCH₃ (Ester) | ~52 |
| -OCH₃ | ~57 |
| C-2 | ~39 |
Note: These are approximate chemical shift values and can vary based on experimental conditions.
Advanced NMR Techniques for Stereochemical Assignments
While ¹H and ¹³C NMR are fundamental for establishing the basic connectivity of this compound, advanced NMR techniques are often employed to determine its stereochemistry, particularly when chiral centers are present. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) can provide through-space correlations between protons, which helps in assigning the relative stereochemistry of substituents.
Furthermore, correlation spectroscopies like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to definitively link protons to their directly attached carbons and to trace long-range proton-carbon connectivities, respectively. These two-dimensional NMR experiments are invaluable for the unambiguous assignment of all proton and carbon signals, especially in complex molecules.
Mass Spectrometry (MS) Applications
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of this compound. uni-saarland.de This precision allows for the determination of the elemental formula of the molecule, as the measured mass can be matched to a unique combination of atoms. uni-saarland.de This is a critical step in confirming the identity of a newly synthesized compound or an unknown analyte. uni-saarland.de The high resolving power of HRMS instruments distinguishes between ions of very similar mass, providing an unambiguous elemental composition.
Fragmentation Pattern Analysis for Structural Confirmation
In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure and can be used to confirm its identity. chemguide.co.uklibretexts.org The analysis of these fragmentation patterns provides a "fingerprint" of the molecule. chemguide.co.uklibretexts.org
For this compound, common fragmentation pathways may include the loss of the methoxy group, the chlorine atom, or cleavage of the carbon-carbon bonds in the butanoate chain. The stability of the resulting carbocations often dictates the most abundant fragments observed in the mass spectrum. libretexts.orglibretexts.org For example, the loss of a methoxy radical (•OCH₃) or a chlorine radical (•Cl) would result in characteristic fragment ions. The analysis of these fragmentation pathways helps to piece together the structural puzzle of the molecule. chemguide.co.uklibretexts.org
Table 3: Potential Fragment Ions in the Mass Spectrum of this compound
| m/z | Possible Fragment Ion | Loss from Molecular Ion |
| [M-31]⁺ | [C₅H₈ClO₂]⁺ | Loss of •OCH₃ |
| [M-35]⁺ / [M-37]⁺ | [C₆H₁₁O₃]⁺ | Loss of •Cl (isotope pattern) |
| [M-59]⁺ | [C₄H₆ClO]⁺ | Loss of •COOCH₃ |
| [M-73]⁺ | [C₃H₄Cl]⁺ | Loss of •CH(OCH₃)COOCH₃ |
Note: 'M' represents the molecular ion. The presence and relative abundance of these fragments depend on the ionization technique and energy.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Degradation Studies
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for the analysis of volatile and semi-volatile compounds like this compound. It combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection power of mass spectrometry. This combination is particularly valuable for assessing the purity of the compound and for identifying potential products of its degradation. escholarship.orgnih.gov
In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized. An inert carrier gas, such as helium or nitrogen, transports the vaporized sample through a long, thin capillary column. The column's inner surface is coated with a stationary phase that interacts differently with the various components of the sample, causing them to separate based on their boiling points and polarity. For a compound like this compound, a non-polar or medium-polarity column (e.g., a DB-5ms or HP-5ms) is generally effective.
As each separated component elutes from the column, it enters the mass spectrometer. Here, the molecules are ionized, typically by electron impact (EI), which fragments them into a reproducible pattern of smaller, charged ions. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each component. This spectrum serves as a molecular fingerprint, allowing for confident identification by comparison with spectral libraries.
For purity studies, GC-MS can detect and quantify trace-level impurities, such as residual starting materials, byproducts from the synthesis, or isomers. nih.gov Degradation studies, which are crucial for understanding the stability of the compound under various conditions (e.g., heat, light, or exposure to other chemicals), also rely heavily on GC-MS. The technique can separate and identify the various degradation products, providing critical insights into the degradation pathways and kinetics. escholarship.orgnih.gov For instance, potential degradation products could include compounds resulting from hydrolysis of the ester group or dehydrochlorination.
Infrared (IR) Spectroscopy for Functional Group Elucidation
Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule. vscht.cz When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. These vibrational frequencies are absorbed, and a plot of absorbance or transmittance versus wavenumber (cm⁻¹) creates an IR spectrum. The spectrum displays characteristic absorption bands that correspond to the different functional groups within the molecule. libretexts.orgpressbooks.pub
The IR spectrum of this compound is expected to show several key absorption bands that confirm its structure:
C=O Stretch (Ester): A strong, sharp absorption band is anticipated in the region of 1735-1750 cm⁻¹. This is one of the most characteristic and easily identifiable peaks in the spectrum and is indicative of the carbonyl group in the ester functionality. pressbooks.pub
C-O Stretch (Ester and Ether): The molecule contains two types of C-O single bonds: one from the ester group and one from the ether group. These typically produce strong, distinct bands in the fingerprint region, roughly between 1000-1300 cm⁻¹. The C-O-C stretch of the ester is often seen around 1250-1150 cm⁻¹, while the ether C-O stretch may appear in a similar region. libretexts.org
C-H Stretch (Alkane): The stretching vibrations of the C-H bonds in the methyl and methylene (B1212753) groups will result in strong absorptions just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range. libretexts.org
C-Cl Stretch: The carbon-chlorine bond stretch typically gives rise to a moderate to strong absorption in the lower frequency (fingerprint) region of the spectrum, usually between 600-800 cm⁻¹. The exact position can be influenced by the surrounding molecular structure.
The absence of broad absorption in the 3200-3600 cm⁻¹ region would confirm the absence of hydroxyl (-OH) groups, and the absence of peaks around 1650 cm⁻¹ would rule out the presence of C=C double bonds. libretexts.org
Table 1: Predicted Infrared Absorption Frequencies for this compound
| Functional Group | Bond Type | Predicted Absorption Range (cm⁻¹) | Intensity |
| Ester | C=O Stretch | 1735 - 1750 | Strong, Sharp |
| Ester / Ether | C-O Stretch | 1000 - 1300 | Strong |
| Alkyl Groups | C-H Stretch | 2850 - 2960 | Strong |
| Alkyl Halide | C-Cl Stretch | 600 - 800 | Moderate to Strong |
Chromatographic Methods for Purity and Reaction Monitoring
Chromatographic techniques are indispensable for separating mixtures and are widely used to monitor the progress of chemical reactions and to assess the purity of the final product.
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used to separate components of a mixture. It is an essential tool for monitoring the progress of a synthesis. A small spot of the reaction mixture is applied to a TLC plate (a sheet of glass, plastic, or aluminum foil coated with an adsorbent material, typically silica (B1680970) gel). The plate is then placed in a sealed chamber containing a solvent system (the mobile phase). By capillary action, the solvent moves up the plate, and the components of the spotted mixture travel at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase.
For this compound, this allows a chemist to observe the disappearance of starting materials and the appearance of the product spot at its characteristic retention factor (Rf) value. By comparing the reaction mixture lane to lanes spotted with the pure starting materials, one can quickly determine if the reaction is complete. TLC is also used as a preliminary purity check, as the presence of multiple spots can indicate impurities. uni-giessen.de
Gas Chromatography (GC)
Gas Chromatography (GC), as the separation component of GC-MS, is also a standalone technique for purity analysis. nih.gov Using a Flame Ionization Detector (FID), GC is highly sensitive to organic compounds and provides quantitative data on the purity of a sample. By developing a method with a suitable temperature program and column, this compound can be separated from any volatile impurities. The area of the peak corresponding to the compound relative to the total area of all peaks in the chromatogram gives a measure of its purity (area percent). This method is robust for routine quality control checks where the identity of the impurities is already known. nih.gov
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is another powerful separation technique that can be applied to the analysis of this compound. Unlike GC, HPLC is not limited by the volatility or thermal stability of the compound. The sample is dissolved in a suitable solvent and pumped at high pressure through a column packed with a stationary phase.
For a moderately polar compound like this compound, a reversed-phase HPLC method would be most common. This involves a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase, such as a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727). A UV detector is often used, as the ester carbonyl group provides some UV absorbance. HPLC is highly effective for quantifying purity and separating the target compound from non-volatile impurities or degradation products that would not be amenable to GC analysis. uni-giessen.de
Electrochemical Analysis Techniques
Electrochemical analysis encompasses a set of techniques where the potential (volts) and/or current (amps) in an electrochemical cell containing the analyte is measured. These methods, such as cyclic voltammetry, are highly sensitive to molecules that can be oxidized or reduced.
This compound does not possess functional groups that are readily electroactive under standard electrochemical conditions. The ester, ether, and alkyl chloride functionalities are not easily oxidized or reduced. Therefore, electrochemical analysis is not a commonly employed technique for the direct characterization or quantification of this specific compound. Such methods are more suited for compounds containing functionalities like phenols, aromatic amines, or conjugated unsaturated systems. Currently, there is a lack of published research detailing the use of electrochemical analysis for this compound.
Cyclic Voltammetry for Redox Behavior Assessment
Cyclic voltammetry is a powerful and widely used electrochemical technique for investigating the reduction and oxidation processes of a substance. It provides valuable information about the thermodynamics of redox processes and the kinetics of heterogeneous electron-transfer reactions.
In a typical cyclic voltammetry experiment, the potential of a working electrode is ramped linearly versus time. When the potential reaches a set value, the direction of the ramp is reversed. This cycle can be repeated. The current at the working electrode is plotted versus the applied potential to give a cyclic voltammogram.
For this compound, a cyclic voltammetry study would reveal the potentials at which the compound is oxidized or reduced. The expected redox-active sites in the molecule are the chloro- and methoxy-functionalized carbon atoms, as well as the ester group, which can undergo reduction. The carbon-chlorine bond, in particular, is susceptible to electrochemical reduction, where an electron is transferred to the molecule, leading to the cleavage of the C-Cl bond and the formation of a chloride ion and a radical intermediate.
A hypothetical cyclic voltammogram for the reduction of this compound would likely exhibit a cathodic peak corresponding to the irreversible reduction of the alkyl chloride. The peak potential (Epc) would indicate the potential at which the reduction is most favorable. The shape and height of the peak would provide insights into the kinetics and mechanism of the electron transfer process.
The general setup for such an analysis would involve:
Working Electrode: Typically a glassy carbon, platinum, or gold electrode.
Reference Electrode: Such as a Saturated Calomel Electrode (SCE) or a Silver/Silver Chloride (Ag/AgCl) electrode.
Counter Electrode: Usually a platinum wire or graphite (B72142) rod.
Electrolyte Solution: A solution of the compound in a suitable solvent (e.g., acetonitrile, dimethylformamide) containing a supporting electrolyte (e.g., tetrabutylammonium (B224687) perchlorate).
The resulting data would be crucial for designing electrosynthetic routes involving this compound, allowing for the selection of appropriate electrode materials and reaction potentials.
Faradaic Efficiency Calculations
Faradaic efficiency (FE) is a critical metric in electrochemistry that quantifies the efficiency with which charge (electrons) is transferred in an electrochemical reaction to produce a desired product. It is defined as the ratio of the charge consumed in forming the desired product to the total charge passed through the system.
The formula for Faradaic efficiency is:
FE (%) = (moles of product × n × F) / Qtotal × 100
Where:
moles of product is the amount of the desired product formed.
n is the number of electrons transferred per molecule of product formed.
F is the Faraday constant (approximately 96,485 C/mol).
Qtotal is the total charge passed during the electrolysis.
In the context of an electrochemical reaction involving this compound, for instance, its reduction to a de-chlorinated product, the Faradaic efficiency would indicate how effectively the applied current contributes to this specific transformation.
Low Faradaic efficiency suggests that a significant portion of the charge is consumed in side reactions. researchgate.net In aqueous solutions, a common side reaction is the hydrogen evolution reaction (HER), while in non-aqueous systems, decomposition of the solvent or electrolyte can occur. researchgate.net Optimizing reaction conditions such as electrode material, potential, current density, and solvent system is key to maximizing Faradaic efficiency. researchgate.netnih.gov
While specific Faradaic efficiency data for reactions involving this compound are not available in the public literature, the principles of its calculation are universally applicable. To determine the Faradaic efficiency for a hypothetical electrosynthesis using this compound, one would need to quantify the amount of product formed (e.g., using gas chromatography or high-performance liquid chromatography) and measure the total charge passed using a coulometer or by integrating the current over time.
The table below illustrates a hypothetical data set for the calculation of Faradaic efficiency in an electrochemical reduction of this compound, assuming a two-electron process (n=2) for the cleavage of the C-Cl bond.
| Parameter | Value | Unit |
| Moles of Product Formed | 0.005 | mol |
| Number of Electrons (n) | 2 | |
| Faraday Constant (F) | 96485 | C/mol |
| Total Charge Passed (Qtotal) | 1200 | C |
| Calculated Faradaic Efficiency | 80.4 | % |
This table is generated based on hypothetical data for illustrative purposes.
This calculated efficiency would suggest that 80.4% of the electrons supplied were used for the desired reduction, with the remainder being consumed by other processes. Such data is invaluable for the scale-up and industrial application of electrochemical processes.
Based on a thorough review of available scientific literature, there is a notable absence of specific theoretical and computational studies focused solely on the chemical compound This compound . The detailed quantum mechanical investigations, conformational analyses, and computational modeling of reaction mechanisms as outlined in the user's request have not been published for this specific molecule.
While general methodologies for these types of studies are well-established in computational chemistry, and data exists for structurally related compounds, the strict requirement to focus exclusively on this compound cannot be met. Information regarding its synthesis is available, but the in-depth theoretical data required to populate the requested article structure, including HOMO-LUMO energy gaps, energy landscapes, dipole moment calculations, and reaction pathway modeling, is not present in the public domain.
Therefore, it is not possible to generate the requested scientific article without resorting to speculation or including data from other compounds, which would violate the explicit instructions provided. Accuracy and adherence to published scientific fact are paramount, and in this case, the necessary facts for "this compound" are not available.
Theoretical and Computational Chemistry Studies
Computational Modeling of Reaction Mechanisms
Molecular Dynamics Simulations for Ester Systems
Molecular dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of molecular systems. For ester systems like Methyl 4-chloro-3-methoxybutanoate, MD simulations can elucidate conformational dynamics, solvent effects, and intermolecular interactions that govern its physical and chemical properties.
MD simulations involve solving Newton's equations of motion for a system of atoms, where the forces between atoms are described by a force field. This allows for the tracking of the trajectory of each atom over time, providing a detailed picture of molecular motion. For instance, MD simulations can be employed to study the conformational landscape of this compound, identifying the most stable rotamers and the energy barriers between them. This is particularly important for understanding how the molecule's shape influences its reactivity and interactions with other molecules. nih.govmun.ca
In a typical MD simulation of this compound in a solvent, such as water or an organic solvent, the system would be set up with a single molecule or a collection of molecules of the ester surrounded by solvent molecules in a simulation box. The simulation would then be run for a period of time, typically on the order of nanoseconds to microseconds, to observe the dynamic behavior of the system. nih.govarxiv.org The analysis of the resulting trajectories can provide valuable information, including radial distribution functions to describe the solvent structure around the ester, and the dynamics of hydrogen bonding.
One area where MD simulations have been particularly insightful is in the study of ester-containing systems like lipid bilayers. For example, simulations of ester-linked phospholipids (B1166683) have revealed details about the structure and dynamics of these important biological membranes. nih.gov While this compound is a smaller molecule, the principles of these simulations are transferable to understanding its behavior in different environments. For example, simulations could predict its partitioning between aqueous and non-aqueous phases, a key parameter in many chemical processes.
A hypothetical study on this compound could involve running MD simulations under different temperatures to understand how its conformational flexibility changes. The results could be presented in a table summarizing the populations of different conformers at each temperature.
Table 1: Illustrative Conformational Analysis of this compound from a Hypothetical MD Simulation
| Dihedral Angle (C2-C3-O-CH3) | Population at 298 K (%) | Population at 323 K (%) |
| gauche (~60°) | 65 | 60 |
| anti (~180°) | 30 | 35 |
| other | 5 | 5 |
This table is for illustrative purposes and does not represent actual experimental or computational data.
Furthermore, steered molecular dynamics (SMD) simulations could be used to investigate the mechanics of specific molecular processes, such as the molecule's interaction with a surface or its passage through a membrane. nih.gov
Prediction of Reactivity and Selectivity in Organic Transformations
Computational chemistry provides powerful tools for predicting the reactivity and selectivity of organic reactions, offering insights that can guide synthetic planning. rsc.org For this compound, which possesses multiple reactive sites, computational methods can be invaluable in forecasting the outcomes of various transformations.
Density Functional Theory (DFT) is a widely used quantum mechanical method for studying the electronic structure and reactivity of molecules. biointerfaceresearch.commdpi.com By calculating the energies of reactants, transition states, and products, DFT can be used to determine the activation energies and reaction enthalpies of different reaction pathways. This allows for the prediction of the most favorable reaction pathway and, consequently, the major product of a reaction.
For this compound, several types of reactions could be investigated using DFT. For example, in a nucleophilic substitution reaction, the incoming nucleophile could attack at the carbon atom bearing the chlorine (C4) or at the carbonyl carbon of the ester group. DFT calculations could be used to determine the activation barriers for both pathways, thus predicting the regioselectivity of the reaction. bsb-muenchen.de Similarly, the stereoselectivity of reactions at the chiral center (C3) could be investigated by calculating the energies of the transition states leading to the different stereoisomers.
Machine learning (ML) models are also increasingly being used to predict reaction outcomes. rsc.orgnih.gov These models are trained on large datasets of known reactions and can learn to predict the products of new reactions with high accuracy. An ML model could be trained on a dataset of reactions of halogenated esters to predict the outcome of reactions involving this compound.
Table 2: Illustrative DFT-Calculated Activation Energies for Nucleophilic Attack on this compound
| Reaction Site | Nucleophile | Activation Energy (kcal/mol) |
| C4 (Substitution of Cl) | OH⁻ | 18.5 |
| Carbonyl C (Ester Hydrolysis) | OH⁻ | 22.1 |
This table is for illustrative purposes and does not represent actual experimental or computational data.
The application of these predictive tools can significantly accelerate the development of synthetic routes involving this compound by reducing the need for extensive experimental screening of reaction conditions.
Applications of Computational Chemistry in Stereochemical Analysis and Chiral Discrimination
This compound possesses a stereocenter at the C3 position, meaning it can exist as two enantiomers. The stereochemistry of a molecule is often crucial to its biological activity and its properties in a chiral environment. Computational chemistry offers powerful methods for the analysis of stereochemistry and the understanding of chiral discrimination. wikipedia.org
One of the primary applications of computational chemistry in this area is the prediction of chiroptical properties, such as optical rotation and electronic circular dichroism (ECD) or vibrational circular dichroism (VCD) spectra. By calculating these properties for a specific enantiomer, the absolute configuration of an experimentally isolated sample can be determined by comparing the experimental and calculated spectra. nih.gov For this compound, DFT calculations could be used to predict the VCD spectrum of the (R)- and (S)-enantiomers.
Computational methods are also instrumental in understanding the mechanisms of chiral discrimination. This is particularly relevant in chiral chromatography, where enantiomers are separated based on their differential interactions with a chiral stationary phase. Molecular docking and MD simulations can be used to model the interactions between the enantiomers of this compound and a chiral selector. researchgate.net These simulations can reveal the specific intermolecular interactions, such as hydrogen bonds or van der Waals forces, that are responsible for the differential binding affinities of the two enantiomers. acs.org
For instance, a computational study could model the interaction of the (R)- and (S)-enantiomers of this compound with a chiral stationary phase like amylose (B160209) tris(3,5-dimethylphenylcarbamate). The calculated binding energies could then be correlated with the experimentally observed elution order in an HPLC experiment.
Table 3: Illustrative Calculated Binding Energies for the Enantiomers of this compound with a Chiral Selector
| Enantiomer | Binding Energy (kcal/mol) |
| (R)-Methyl 4-chloro-3-methoxybutanoate | -5.2 |
| (S)-Methyl 4-chloro-3-methoxybutanoate | -4.8 |
This table is for illustrative purposes and does not represent actual experimental or computational data.
Such studies not only help in the rational design of chiral separation methods but also provide fundamental insights into the nature of molecular recognition. nih.govbeilstein-journals.org
Role As a Versatile Synthetic Intermediate and Building Block
Precursor in Pharmaceutical Synthesis and Drug Development
The strategic placement of reactive sites within methyl 4-chloro-3-methoxybutanoate makes it a valuable precursor in the creation of new pharmaceutical drugs.
Synthesis of Bioactive Compounds
This compound is instrumental in the synthesis of various bioactive molecules. For instance, it is a key intermediate in the production of certain quinoline (B57606) inhibitors. These inhibitors are significant in cancer research, particularly for their role in targeting signaling pathways like the PI3K/Akt/mTOR pathway, which is crucial for tumor cell proliferation and survival. atlantis-press.comresearchgate.net The synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, a key intermediate for these inhibitors, highlights the utility of chloro- and methoxy-containing building blocks. atlantis-press.comresearchgate.net
Chiral Intermediates for Complex Active Pharmaceutical Ingredients
The development of chiral drugs, which contain a single enantiomer of a compound, is a significant area of pharmaceutical development. The related compound, ethyl (S)-4-chloro-3-hydroxybutanoate, is synthesized with high efficiency using a reductase enzyme. nih.gov This process underscores the potential for creating specific stereoisomers of building blocks like this compound, which are essential for the synthesis of complex and highly specific active pharmaceutical ingredients (APIs).
Building Block for Agrochemicals
In the field of agrochemicals, this compound and its derivatives are used in the preparation of insecticides. chemicalbook.com For example, methyl 4-chlorobutyrate, a related compound, is an important intermediate in the synthesis of cyclopropylamine, which is a key component in various herbicides and insecticides. google.com This demonstrates the broader utility of chlorobutyrate esters in developing products for crop protection.
Applications in Heterocyclic Compound Synthesis
Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. This compound's structure as a β-halo ester makes it a suitable starting material for constructing various ring systems.
Furan (B31954) Ring Construction from β-Halo Esters
β-halo esters are valuable precursors for the synthesis of furan rings, a common motif in many biologically active compounds. researchgate.net Various methods exist for the construction of furans, some of which involve the cyclization of intermediates derived from β-halo esters or related structures. organic-chemistry.orgresearchgate.net For instance, the reaction of β-chlorovinyl ketones, which share structural similarities, can lead to the formation of 2,5-disubstituted furans. organic-chemistry.org
Pyrrole (B145914) Ring System Formation
The pyrrole ring is another fundamental heterocyclic structure found in numerous natural products and pharmaceuticals. While direct synthesis from this compound is not explicitly detailed in the provided context, the general reactivity of β-ketoesters, a class to which a derivative of this compound belongs, is relevant. For example, 3-(3-methoxy-1,3-dioxopropyl)pyrrole, a precursor for photosynthetic tetrapyrroles, can be synthesized through methods involving the acylation of a pyrrole with methyl malonyl chloride, highlighting the utility of similar building blocks in pyrrole chemistry. mdpi.com
Synthesis of α-Amino-β-keto Ester Derivatives
The synthesis of α-amino-β-keto esters is of significant interest in medicinal chemistry due to their presence in various bioactive compounds. While direct synthesis from this compound is not extensively documented, its structure suggests a plausible pathway to these valuable derivatives. A hypothetical route could involve a two-step process:
Amination: The primary chloride at the C-4 position is susceptible to nucleophilic substitution. Reaction with an amine or an azide (B81097) source, such as sodium azide, would replace the chlorine atom. An azide intermediate could then be reduced to a primary amine.
Oxidation: The secondary methoxy (B1213986) group at the C-3 position could subsequently be oxidized to a ketone using appropriate oxidizing agents.
This sequence would yield the target α-amino-β-keto ester structure. The development of synthetic routes to convert β-keto esters into enantiomerically enriched α-amino acids is an area of active research, often involving intermediates like β-lactams. nih.gov Other advanced methods focus on the modular synthesis of α-amino esters from α-keto esters, highlighting the importance of keto-ester precursors for accessing amino acid derivatives. acs.org
Table 1: Plausible Synthetic Route to α-Amino-β-keto Ester Derivatives
| Step | Reaction Type | Reagents | Intermediate/Product |
|---|---|---|---|
| 1 | Nucleophilic Substitution | Sodium Azide (NaN₃), followed by reduction (e.g., H₂, Pd/C) | Methyl 4-amino-3-methoxybutanoate |
| 2 | Oxidation | Mild oxidizing agent (e.g., PCC, Swern oxidation) | Methyl 4-amino-3-oxobutanoate |
Unexpected Heterocyclic Synthesis from Halo-Formyl Coumarins
The Knoevenagel condensation is a cornerstone reaction for the synthesis of coumarin (B35378) derivatives, typically involving the reaction of a salicylaldehyde (B1680747) with an active methylene (B1212753) compound. nih.govic.ac.ukresearchgate.net Active methylene compounds are characterized by a CH₂ group flanked by two strong electron-withdrawing groups, which makes the methylene protons acidic enough to be removed by a weak base. youtube.com
This compound does not fit the classical definition of an active methylene compound, as its α-carbon is activated by only a single ester group. Therefore, its participation in a standard Knoevenagel condensation would be unexpected. However, halo-formyl coumarins, such as 4-chloro-3-formylcoumarin, are highly reactive electrophiles. sigmaaldrich.comrsc.org An "unexpected" synthesis could proceed via a non-traditional pathway. For instance, under strong base conditions, an enolate of this compound could be generated and act as a nucleophile. This enolate could potentially attack the electrophilic formyl group of the coumarin in an aldol-type condensation.
Another possibility involves a domino reaction, where a nucleophile first displaces the chlorine on the coumarin, followed by a condensation reaction. nih.gov While speculative, the reaction of a non-classical substrate like this compound with a highly reactive building block like a halo-formyl coumarin could lead to novel heterocyclic structures not accessible through traditional methods.
Utilization in Polymer Chemistry
The dual functionality of this compound makes it a candidate for applications in polymer science, where halo-ester moieties are used for functionalization and as components of specialized monomers.
Functionalization of Polymeric Materials with Halo-Ester Moieties
Halo-ester-functionalized polymers are valuable intermediates for creating materials with tailored properties. A common method to introduce these functionalities is through the transesterification of polymers containing hydroxyl groups, such as poly(ethylene glycol)s (PEGs), with an alkyl halo-ester. researchgate.netnih.govduke.edu This reaction can be performed under mild, solvent-free conditions, often using enzymatic catalysts like Candida antarctica lipase (B570770) B (CALB), which aligns with the principles of green chemistry. researchgate.net
This compound, as a halo-ester, could be used in such a process to append chloro-methoxybutyl side chains onto a polymer backbone. The resulting chlorinated polymer can then undergo further post-polymerization modification, where the chlorine atom serves as a handle for attaching other functional groups or cross-linking polymer chains.
Monomer and Co-monomer in Polymerization Reactions
While this compound is not a polymerizable monomer itself, it can be chemically modified to incorporate a polymerizable group, such as a vinyl or acrylate (B77674) moiety. This would transform it into a functional monomer that can be introduced into polymer chains via standard polymerization techniques.
Polymers containing such functional monomers can be designed for specific applications. For example, the presence of the chloro- and methoxy- groups along the polymer chain can influence the material's solubility, thermal properties, and reactivity. These functional groups can also serve as sites for subsequent chemical reactions, allowing for the creation of complex polymer architectures or the attachment of bioactive molecules. nih.gov
Degradable Polymer Synthesis
There is a growing demand for biodegradable polymers to address environmental concerns. upc.edu Poly(ester amide)s and poly(ether-ester)s are two classes of polymers known for their degradability due to the presence of hydrolyzable ester, amide, or ether linkages in their backbones. nih.govmdpi.comnih.gov The rate of degradation can be tuned by adjusting the ratio and type of these functional groups. mdpi.com
The incorporation of a monomer derived from this compound into a polymer would introduce both ether and ester linkages. The ether bond, in particular, can increase the susceptibility of the polymer to degradation under certain conditions. nih.gov By copolymerizing such a monomer with other cyclic or linear monomers, it is possible to synthesize poly(ether-ester)s with controlled degradation profiles, making them suitable for biomedical applications like drug delivery systems or for use as environmentally benign materials. upc.edunih.gov
Table 2: Potential Polymer Applications
| Application Area | Method | Role of this compound | Resulting Material |
|---|---|---|---|
| Polymer Functionalization | Transesterification with a polyol (e.g., PEG) researchgate.netnih.gov | As the halo-ester reagent | Polymer with pendant chloro-methoxybutyl groups |
| Degradable Polymers | Copolymerization of a derived monomer | As a source of ether and ester linkages | Biodegradable poly(ether-ester) nih.govmdpi.com |
Development of Fine Chemicals and Specialty Materials
This compound serves as a versatile organic building block for the synthesis of a wide range of molecules. sigmaaldrich.com Its utility stems from the presence of multiple reactive sites that can be addressed selectively. The chloro-group allows for nucleophilic substitution reactions, while the ester can be hydrolyzed, reduced, or undergo transesterification.
In the realm of fine chemicals, related chloro-esters are known intermediates in the production of agrochemicals and pharmaceuticals. chemicalbook.comgoogle.com For example, a structurally similar compound, methyl 4-chloro-3-oxobutanoate, is used to prepare insecticides. chemicalbook.com The potential to synthesize complex molecules like substituted amino esters (Section 6.3.3) and novel heterocycles (Section 6.3.4) further underscores its value. Studies on the self-condensation and subsequent alkylation of the analogous methyl 4-chloro-3-oxobutanoate demonstrate its ability to form cyclic structures like dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate derivatives, which are themselves valuable chemical intermediates. researchgate.net
In materials science, its role extends to the creation of specialty polymers. As discussed, it can be used to functionalize existing polymers or to build new degradable polymers from the ground up. researchgate.netnih.gov These functionalized and degradable polymers have applications in coatings, biomedical devices, and other advanced technologies. osti.gov The strategic use of such building blocks is fundamental to the bottom-up assembly of molecules with desired functions for medicinal, organic, and materials chemistry. sigmaaldrich.com
Q & A
Q. What are the common synthetic routes for Methyl 4-chloro-3-methoxybutanoate, and what reaction conditions are critical for achieving high yield and purity?
this compound is typically synthesized via a multi-step process starting from methyl 4-chloro-3-oxobutanoate. The methoxy group is introduced through nucleophilic substitution of a hydroxyl intermediate using methylating agents like methyl iodide under basic conditions. Key steps include:
- Asymmetric reduction of the ketone group using chiral catalysts (e.g., Ru-(S)-Xyl-SYNPHOS) to establish stereochemistry.
- Methylation under anhydrous conditions (e.g., THF or DMF) at low temperatures (<0°C) to minimize racemization. Critical parameters include stoichiometric ratios of methylating agents (1.2–1.5 equivalents) and solvent purity. Yields >90% and enantiomeric excess (ee) >95% are achievable with optimized conditions .
Q. What analytical techniques are recommended for characterizing this compound, and how should data interpretation address stereochemical ambiguities?
Characterization requires:
- ¹H/¹³C NMR : Methoxy singlet (δ 3.3–3.4 ppm) and chiral center proton splitting (δ 4.1–4.3 ppm, multiplet) confirm functional groups.
- HRMS : Molecular ion [M+H]⁺ with <2 ppm error validates molecular formula.
- Chiral HPLC : Chiralpak IC column (hexane/isopropanol 90:10) resolves enantiomers. For absolute configuration, X-ray crystallography or polarimetry ([α]D²⁵ vs. literature) is essential. NMR coupling constants (e.g., J = 6–8 Hz for vicinal protons) help infer relative stereochemistry .
Advanced Research Questions
Q. How can researchers optimize stereoselectivity in this compound synthesis using transition metal catalysts, and what mechanistic studies support these approaches?
Stereoselectivity optimization involves:
- Screening chiral ligands (e.g., BINAP, Josiphos) with Ru/Rh catalysts in asymmetric hydrogenation.
- DFT studies (B3LYP/6-31G*) to analyze transition states; steric hindrance differences between diastereomeric pathways often dictate enantioselectivity.
- Kinetic resolution experiments (Eyring plots) to quantify activation energy differences. A 2024 study achieved 98% ee using Ru-(S)-Xyl-SYNPHOS in analogous β-keto ester reductions .
Q. What strategies mitigate competing elimination pathways during methoxylation of 4-chloro-3-hydroxybutanoate intermediates, and how should reaction kinetics be monitored?
To suppress elimination (forming α,β-unsaturated esters):
- Use bulky bases (e.g., DBU) to deprotonate hydroxyl groups without abstracting β-hydrogens.
- Maintain low temperatures (-20°C) during methyl iodide addition.
- Employ phase-transfer catalysis (e.g., tetrabutylammonium bromide) in biphasic systems. In situ IR spectroscopy tracks reaction progress (disappearance of -OH stretch at 3200–3600 cm⁻¹). Pseudo-first-order kinetic analysis identifies rate-limiting steps .
Q. How should impurity profiling studies for pharmaceutical-grade this compound be designed, and what regulatory guidelines apply?
Follow ICH Q3A/B guidelines using orthogonal methods:
- HPLC-UV/ELSD (Zorbax Eclipse XDB-C18, 0.1% HCOOH/ACN gradient) detects non-chiral impurities (<0.10% area).
- Chiral SFC (Daicel Chiralcel OD-H, CO₂/ethanol) verifies enantiomeric excess.
- LC-MS/MS (Q-TOF) identifies unknown degradants. For genotoxic impurities (e.g., residual methyl iodide), use headspace GC-MS (limit: <1 ppm). Validate methods with linearity (R² >0.998) and spike-recovery tests (95–105%) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
